REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][c:11]([CH2:13][CH3:14])[n:12]1.[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH3:23][OH:24].[ClH:17].[Li+:16].[OH-:15].[OH2:25]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:10][c:11]([CH2:13][CH3:14])[n:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc(C(=O)OC)cc(C#N)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cc(C(=O)O)cc(C#N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |